molecular formula C7H11N3O2 B1419518 methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate CAS No. 688303-91-5

methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate

Cat. No. B1419518
M. Wt: 169.18 g/mol
InChI Key: CBKIBRUHOBWZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” is a chemical compound with the molecular formula C7H11N3O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate”, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives . More specific synthesis methods for similar compounds can be found in various scientific literature .


Molecular Structure Analysis

The molecular structure of “methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” consists of a pyrazole ring attached to a propanoate group . The exact mass of the molecule is 169.085126602 g/mol .


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” has a molecular weight of 169.18 g/mol, a topological polar surface area of 70.1 Ų, and a complexity of 174 . It also has one hydrogen bond donor count and four hydrogen bond acceptor counts .

Scientific Research Applications

Corrosion Inhibition

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate derivatives have been studied for their effectiveness as corrosion inhibitors. Specifically, certain derivatives have demonstrated significant inhibition of corrosion in steel, particularly in hydrochloric acid environments. Studies have used electrochemical techniques and weight-loss measurements to establish the compounds' protective effects, with some derivatives achieving over 95% protection at low concentrations. The mechanism of protection is primarily through cathodic inhibition by polarization and charge transfer (Missoum et al., 2013).

Catalysis in Chemical Synthesis

This compound has also been synthesized as part of a group of multidendate ligands. These ligands, when complexed with copper (II), have demonstrated catalytic properties, particularly in the catalytic oxidation of catechol to quinone. This indicates potential applications in various oxidation reactions where copper complexes are used as catalysts (Boussalah et al., 2009).

Synthesis of Pyrimidine and Isoxazole Derivatives

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate has been used in the synthesis of diverse pyrimidine and isoxazole derivatives. These derivatives have potential applications in the development of new pharmaceuticals and agrochemicals due to their structural similarity to bioactive molecules like glutamate (Flores et al., 2013), (Flores et al., 2014).

Structural and Bioactivity Studies

Research has also focused on the structural properties of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate derivatives, exploring their hydrogen bonding patterns and crystal structures. These studies are crucial for understanding the molecular interactions and potential biological activities of these compounds (Portilla et al., 2007).

Potential Pharmacological Applications

While avoiding specific references to drug use and dosage, it's worth noting that derivatives of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate have been explored for potential pharmacological applications. These include the synthesis of compounds with potential antitumor, antifungal, and antibacterial properties. The identification of pharmacophore sites within these derivatives is a significant step in the development of new therapeutic agents (Titi et al., 2020).

Safety And Hazards

“Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” may cause serious eye irritation and respiratory irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

methyl 2-amino-3-pyrazol-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-12-7(11)6(8)5-10-4-2-3-9-10/h2-4,6H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKIBRUHOBWZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN1C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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